molecular formula C9H15N3O B13319439 2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL

2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL

Cat. No.: B13319439
M. Wt: 181.23 g/mol
InChI Key: MDUAWMTVGZRTLI-UHFFFAOYSA-N
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Description

2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL is a chemical compound with the molecular formula C9H15N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL typically involves the reaction of 2-methylcyclopropylamine with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Research: The compound is used in studies investigating its effects on various biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methylcyclopropyl)amino]ethan-1-ol
  • 3-amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol
  • 5-Amino-pyrazoles

Uniqueness

2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL is unique due to its specific structural features, such as the presence of both a pyrazole ring and a cyclopropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-[5-amino-3-(2-methylcyclopropyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H15N3O/c1-6-4-7(6)8-5-9(10)12(11-8)2-3-13/h5-7,13H,2-4,10H2,1H3

InChI Key

MDUAWMTVGZRTLI-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NN(C(=C2)N)CCO

Origin of Product

United States

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